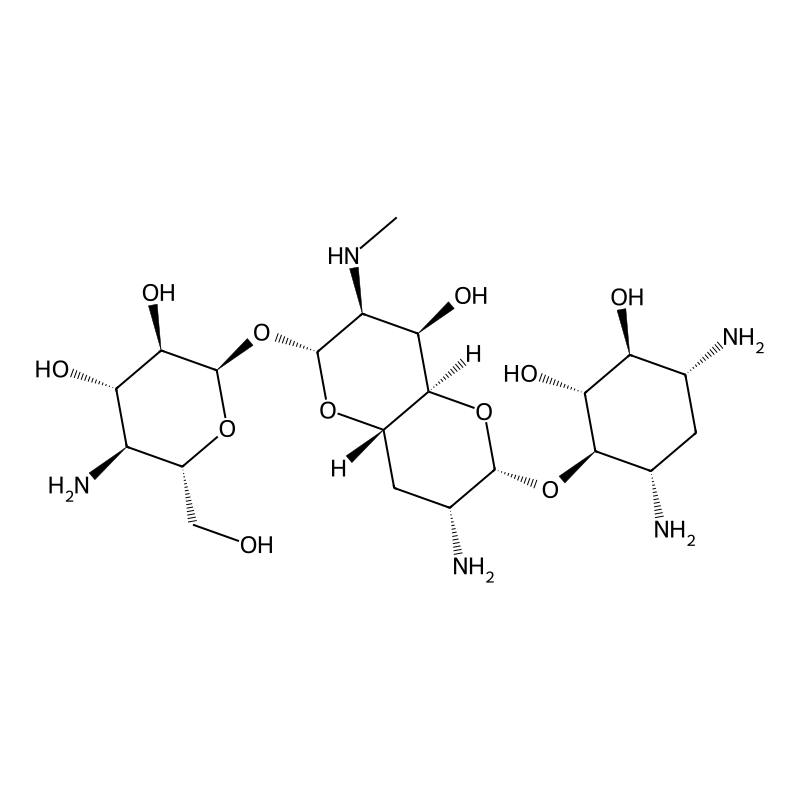Apramycin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Combating Multidrug-Resistant Bacteria
Apramycin shows promise in combating multidrug-resistant (MDR) bacteria, a growing global health concern. Its distinct chemical structure compared to other aminoglycosides is believed to contribute to its broad spectrum of antibacterial activity and minimal cross-resistance with existing antibiotics []. Research suggests its effectiveness against various MDR Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales, as well as Gram-positive bacteria and mycobacteria [].
Potential Treatment for Nontuberculous Mycobacterial Infections
Nontuberculous mycobacterial (NTM) infections, particularly caused by Mycobacterium abscessus, pose significant therapeutic challenges due to their drug resistance. Apramycin has demonstrated potent bactericidal activity against M. abscessus in vitro and in vivo models, surpassing the effectiveness of other commonly used antibiotics []. This research suggests its potential as a therapeutic option for treating difficult-to-treat NTM infections.
Repurposing for Human Use
Apramycin has been primarily used in veterinary medicine for decades. However, with the rise of antibiotic resistance, researchers are investigating its repurposing for human use []. Studies are underway to evaluate its pharmacokinetics (drug movement within the body) and safety profiles to determine its potential as a new clinical treatment option for various bacterial infections [].
Investigating Alternative Applications
Beyond its potential as an antibiotic, apramycin is being explored for alternative applications in scientific research. For instance, studies are investigating its effectiveness in inhibiting biofilm formation by Pseudomonas aeruginosa, a bacterium involved in chronic lung infections in cystic fibrosis patients []. Additionally, its unique mechanism of action is being explored for its potential in non-antibiotic related applications.
Apramycin is an aminoglycoside antibiotic derived from the bacterium Streptoalloteichus tenebrarius. It belongs to the class of 2-deoxystreptamine aminoglycosides and is primarily used in veterinary medicine to treat infections caused by Escherichia coli, Salmonella, and Pasteurella multocida . Apramycin exhibits a unique structure that differentiates it from other aminoglycosides, contributing to its specific antibacterial properties.
Apramycin acts as a bactericidal antibiotic, meaning it kills bacteria. It disrupts protein synthesis in bacteria by inhibiting the translocation step during translation, a critical process for building proteins []. Additionally, Apramycin can bind to the eukaryotic decoding site at low concentrations, potentially affecting protein synthesis in some eukaryotic cells [].
As an aminoglycoside antibiotic, apramycin functions by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, disrupting the translation process and leading to bacterial cell death. Its selectivity for bacterial ribosomes makes it effective against a range of Gram-negative bacteria . Studies have shown that apramycin retains activity against strains resistant to other aminoglycosides, highlighting its potential as a valuable therapeutic agent .
The synthesis of apramycin has been achieved through various methods:
- Total Synthesis: Initial synthetic routes involved using neamine as a precursor, which was modified through several steps to yield apramycin .
- Regioselective Azidation: Recent advancements have introduced regioselective azidation methods that allow for the efficient production of apramycin derivatives with enhanced biological activity .
- Biochemical Pathways: The biosynthetic pathway of apramycin involves several key enzymes, including methyltransferases that modify precursor molecules into active forms .
Apramycin is primarily utilized in veterinary medicine for treating bacterial infections in livestock. Its effectiveness against specific pathogens makes it a critical component in managing animal health. Additionally, research into its derivatives aims to enhance its antibacterial properties and broaden its application spectrum .
Interaction studies have focused on apramycin's binding affinity and mechanism of action at the ribosomal level. These studies reveal that apramycin competes with other aminoglycosides for binding sites on the ribosome, which is crucial for its antibacterial activity. Furthermore, investigations into its derivatives suggest potential synergistic effects when combined with other antibiotics, potentially overcoming resistance mechanisms in bacteria .
Apramycin shares structural and functional similarities with other aminoglycoside antibiotics. Key compounds for comparison include:
| Compound | Source | Primary Use | Unique Features |
|---|---|---|---|
| Gentamicin | Micromonospora purpurea | Human and veterinary medicine | Broad-spectrum activity |
| Tobramycin | Streptomyces tenebrarius | Cystic fibrosis treatment | Effective against Pseudomonas aeruginosa |
| Neomycin | Streptomyces fradiae | Topical infections | High toxicity when administered systemically |
| Kanamycin | Streptomyces kanamyceticus | Tuberculosis treatment | Resistance issues in some bacterial strains |
Uniqueness of Apramycin: Apramycin's unique 2-deoxystreptamine core and specific modifications enable it to retain efficacy against certain resistant bacterial strains where others fail. Its selective inhibition of bacterial ribosomes over eukaryotic ones further distinguishes it from other aminoglycosides .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Drug Indication
Mechanism of Action
Pictograms


Irritant;Environmental Hazard
Other CAS
Wikipedia
Use Classification
Dates
Kondo J, Francois B, Urzhumtsev A, Westhof E: Crystal structure of the Homo sapiens cytoplasmic ribosomal decoding site complexed with apramycin. Angew Chem Int Ed Engl. 2006 May 12;45(20):3310-4. [PMID:16596680]
Han Q, Zhao Q, Fish S, Simonsen KB, Vourloumis D, Froelich JM, Wall D, Hermann T: Molecular recognition by glycoside pseudo base pairs and triples in an apramycin-RNA complex. Angew Chem Int Ed Engl. 2005 Apr 29;44(18):2694-700. [PMID:15849690]








